Lipophilicity Advantage Over tert-Butyl Analog
The target compound exhibits a calculated LogP of 2.98, representing a substantial increase of approximately 1.31 log units compared to the 3-tert-butyl analog (LogP = 1.67) . This corresponds to a roughly 20-fold higher theoretical partition coefficient.
| Evidence Dimension | Lipophilicity (Computed LogP) |
|---|---|
| Target Compound Data | LogP = 2.98 |
| Comparator Or Baseline | 3-tert-butylisoxazole-4-carboxylic acid: LogP = 1.67 |
| Quantified Difference | ΔLogP = +1.31 (approx. 20× higher partition coefficient) |
| Conditions | Computed values from vendor Cheminformatics data using standard prediction algorithms. Target compound from Leyan; comparator from Chemscene. |
Why This Matters
Higher lipophilicity can significantly improve passive membrane permeability, a critical factor in cell-based assays and in vivo pharmacokinetics, making it a preferred choice when target engagement requires crossing lipid bilayers.
